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Cat. No.: B1605839 Get Quote

Disclaimer: This technical guide provides a comprehensive overview of the structural analysis

of cis-1,4-Dimethylcyclohexanol. It is important to note that while extensive information is

available for the structurally analogous cis-1,4-dimethylcyclohexane, detailed experimental

spectroscopic data specifically for cis-1,4-Dimethylcyclohexanol is not readily available in

publicly accessible databases. Therefore, this guide discusses the foundational conformational

analysis based on the well-studied cyclohexane framework and presents expected

spectroscopic characteristics for the target molecule, drawing parallels from related

compounds.

Conformational Analysis
The structural analysis of cis-1,4-Dimethylcyclohexanol is fundamentally rooted in the

conformational dynamics of its cyclohexane ring. The cis isomer exists as a dynamic

equilibrium between two chair conformations. In this configuration, one methyl group and the

hydroxyl group occupy positions on the same face of the ring. This necessitates that in any

given chair conformation, one of these substituents will be in an axial position while the other is

in an equatorial position.

The two chair conformers of cis-1,4-dimethylcyclohexane are of equal energy.[1] For cis-1,4-
Dimethylcyclohexanol, the two chair conformations involve the interchange of the axial and

equatorial positions of the methyl and hydroxyl groups. Due to the presence of a plane of

symmetry passing through the C1 and C4 atoms, the molecule is achiral and optically inactive.

[2]
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The chair conformations are in rapid equilibrium at room temperature, a process known as ring

flipping. This equilibrium is a critical factor in understanding the molecule's reactivity and its

representation in spectroscopic analyses.

Figure 1: Conformational equilibrium of cis-1,4-Dimethylcyclohexanol.

Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for cis-1,4-
Dimethylcyclohexanol. The data for the closely related cis-1,4-dimethylcyclohexane is

provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the rapid ring inversion at room temperature, the ¹H and ¹³C NMR spectra will show

time-averaged signals for the axial and equatorial protons and carbons.

Table 1: Expected ¹H NMR Spectral Data for cis-1,4-Dimethylcyclohexanol

Proton Assignment
Expected Chemical

Shift (ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

-OH 1.0 - 4.0 Singlet (broad) -

H-1 (CH-OH) 3.5 - 4.0 Multiplet -

Ring Protons 1.0 - 2.0 Multiplet -

-CH₃ 0.8 - 1.2 Doublet ~6-7

Table 2: ¹³C NMR Spectral Data for cis-1,4-dimethylcyclohexane (for comparison)

Carbon Assignment Chemical Shift (ppm) in CDCl₃

C1/C4 30.81

C2/C3/C5/C6 30.16

-CH₃ 20.28
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Source: ChemicalBook, cis-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum

For cis-1,4-Dimethylcyclohexanol, the C1 carbon bearing the hydroxyl group would be

expected to have a chemical shift in the range of 65-75 ppm. The chemical shifts of the other

ring carbons would be influenced by the hydroxyl group's presence.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and C-H

bonds.

Table 3: Expected IR Absorption Bands for cis-1,4-Dimethylcyclohexanol

Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

O-H Stretching 3200 - 3600 Strong, Broad

C-H (sp³) Stretching 2850 - 3000 Strong

C-O Stretching 1000 - 1260 Strong

Mass Spectrometry (MS)
In mass spectrometry, cis-1,4-Dimethylcyclohexanol is expected to undergo fragmentation

upon ionization.

Table 4: Expected Key Fragments in the Mass Spectrum of cis-1,4-Dimethylcyclohexanol
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m/z Possible Fragment Identity

128 [M]⁺ (Molecular Ion)

113 [M - CH₃]⁺

110 [M - H₂O]⁺

95 [M - H₂O - CH₃]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺

Experimental Protocols
Synthesis of cis-1,4-Dimethylcyclohexanol
A plausible synthetic route to cis-1,4-Dimethylcyclohexanol involves the reduction of 1,4-

dimethylcyclohexanone. The stereochemical outcome of this reduction is dependent on the

choice of reducing agent. To favor the formation of the cis isomer, a sterically hindered reducing

agent that preferentially attacks from the less hindered face of the ketone is typically employed.

Protocol:

Dissolution: Dissolve 1,4-dimethylcyclohexanone in a suitable anhydrous solvent (e.g.,

tetrahydrofuran, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add a solution of a sterically bulky reducing agent, such

as Lithium tri-sec-butylborohydride (L-Selectride®), to the stirred ketone solution.

Reaction: Allow the reaction to stir at the low temperature for a specified period, monitoring

the reaction progress by thin-layer chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of water, followed by an

aqueous solution of sodium hydroxide and then hydrogen peroxide.
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Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying

agent (e.g., Na₂SO₄ or MgSO₄), and filter.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel to isolate the

cis-1,4-Dimethylcyclohexanol.

1,4-Dimethylcyclohexanone

Dissolve in THF, cool to -78°C

Add L-Selectride®

Reaction and Quenching

Extraction and Purification

cis-1,4-Dimethylcyclohexanol
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Figure 2: Synthetic workflow for cis-1,4-Dimethylcyclohexanol.
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Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g.,

400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g.,

NaCl or KBr) or as a thin film on a salt plate.

Mass Spectrometry: Mass spectra would be recorded on a mass spectrometer, typically

using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion

probe or through a gas chromatograph (GC-MS).

Logical Workflow of Structural Analysis
The comprehensive structural elucidation of cis-1,4-Dimethylcyclohexanol follows a logical

progression of analytical techniques.
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Figure 3: Logical workflow for the structural analysis.

This guide provides a foundational understanding of the structural characteristics of cis-1,4-
Dimethylcyclohexanol. Further research and the acquisition of specific experimental data for

this compound would be invaluable for a more definitive and detailed analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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